molecular formula C22H23N3O5S3 B2712559 Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate CAS No. 923000-82-2

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate

Cat. No. B2712559
CAS RN: 923000-82-2
M. Wt: 505.62
InChI Key: SLEYXCWCBMGNJP-UHFFFAOYSA-N
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Description

“Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate” is a chemical compound with the molecular formula C22H23N3O5S3 and a molecular weight of 505.62. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at different positions may affect the therapeutic outcome of substituted thiazole derivatives .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific chemical reactions of this compound would depend on its exact structure and the conditions under which it is used.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” would depend on its exact structure.

Scientific Research Applications

Thiazole-Piperidine Hybrid Compounds as Mycobacterium Tuberculosis Inhibitors

A study by Jeankumar et al. (2013) explored the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds were synthesized from aryl thioamides in five steps and evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, and their antituberculosis activity, alongside assessing their cytotoxicity. Among the compounds studied, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate exhibited promising activity against all tests, with a notable inhibition of MTB DNA gyrase and minimal cytotoxicity, highlighting its potential as an antituberculosis agent Jeankumar et al., 2013.

Piperidine-Thiazole Derivatives as Anticancer Agents

Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to assess their anticancer properties. The study involved synthesizing a variety of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluating them as potential anticancer agents. Some compounds demonstrated strong anticancer activity with low IC50 values, suggesting their potential as anticancer agents, pending further in vivo studies for therapeutic validation Rehman et al., 2018.

Antibacterial Activity of Piperidine-Oxadiazole Compounds

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial efficacy. The synthesis involved multiple steps, starting from ethyl isonipecotate to yield the target compounds. These compounds were tested against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antibacterial activity. This research underscores the therapeutic potential of piperidine-oxadiazole compounds in treating bacterial infections Khalid et al., 2016.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their exact structure and the biological system in which they are used. They have been found to exhibit a wide range of biological activities .

Future Directions

Thiazoles are an important class of compounds in medicinal chemistry, and researchers continue to synthesize new thiazole derivatives and evaluate their biological activities . The future directions for this specific compound would depend on its biological activities and potential therapeutic applications.

properties

IUPAC Name

ethyl 4-phenyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S3/c1-2-30-21(27)19-18(15-7-4-3-5-8-15)23-22(32-19)24-20(26)16-10-12-25(13-11-16)33(28,29)17-9-6-14-31-17/h3-9,14,16H,2,10-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEYXCWCBMGNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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